Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-

Description

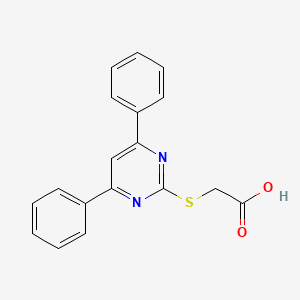

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- (IUPAC name: 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetic acid) is a sulfur-containing pyrimidine derivative characterized by a central pyrimidine ring substituted with phenyl groups at the 4- and 6-positions and a thioacetic acid moiety at the 2-position. Its molecular formula is C₁₈H₁₄N₂O₂S, with a molecular weight of 322.39 g/mol . No direct biological activity or patent data are currently available for this compound, highlighting a gap in applied research .

Properties

CAS No. |

88768-49-4 |

|---|---|

Molecular Formula |

C18H14N2O2S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetic acid |

InChI |

InChI=1S/C18H14N2O2S/c21-17(22)12-23-18-19-15(13-7-3-1-4-8-13)11-16(20-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22) |

InChI Key |

HNDJKKMMGOVARH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- involves the following steps:

Pyrimidine Synthesis: Start by synthesizing the pyrimidine ring, possibly through condensation reactions or cyclization of appropriate precursors.

Thioacetic Acid Derivatization: Introduce the thioacetic acid group by reacting the pyrimidine intermediate with a suitable thiolating agent.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers often prepare this compound in the laboratory for specific studies.

Chemical Reactions Analysis

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- can undergo various reactions:

Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.

Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.

Reduction: Reduction of the pyrimidine ring or thioacetic acid moiety is possible.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).

Major products depend on reaction conditions and substituents but may include sulfoxides, sulfones, or substituted pyrimidines.

Scientific Research Applications

The search results did not provide sufficient information on the applications of "Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-". However, based on existing knowledge and general scientific literature, here's a detailed overview of its applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Condensation Reactions : Facilitating the formation of larger organic compounds.

- Substitution Reactions : Acting as a nucleophile or electrophile in synthetic pathways.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural properties. It may exhibit biological activities that can be beneficial in drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine can possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.

- Anticancer Properties : Research into similar compounds has shown promise in targeting cancer cells, suggesting potential for this compound as an anticancer agent.

Agricultural Chemistry

Acetic acid derivatives are often explored for their use in agricultural chemistry:

- Pesticide Development : Compounds with similar structures have been investigated for their efficacy as pesticides or herbicides.

- Growth Regulators : There is potential for the compound to act as a plant growth regulator, enhancing crop yields.

Material Science

In material science, this compound may be used in the development of new materials:

- Polymer Chemistry : As a monomer or additive in polymer synthesis, it could enhance the properties of polymers.

- Coatings and Adhesives : Its chemical properties may allow it to be used in formulating coatings and adhesives with specific characteristics.

Antimicrobial Efficacy Study

A study focused on synthesizing various pyrimidine derivatives, including acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the pyrimidine structure could enhance efficacy.

Synthesis of Novel Compounds

Research has shown that acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- can be utilized to synthesize novel compounds with enhanced biological activity. These studies often explore structure-activity relationships to optimize compounds for specific therapeutic targets.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by its unique structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Ring Substitution Variants

2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide

- Structure : Features a 4,6-dimethylpyrimidine core linked to a thioacetic acid hydrazide group.

- Key Differences: Substituents: Dimethyl groups (vs. Functional Group: Hydrazide moiety (vs. free carboxylic acid) alters reactivity, enabling conjugation with carbonyl-containing molecules .

- Implications : The hydrazide derivative may exhibit improved stability in acidic environments but reduced bioavailability due to lower hydrophilicity.

Benzeneacetic Acid, α-((4,6-Dimethyl-2-pyrimidinyl)thio)

- Structure : Benzeneacetic acid backbone with a 4,6-dimethylpyrimidinylthio group.

- Key Differences: Backbone: Benzeneacetic acid (vs. acetic acid) introduces an aromatic ring, increasing lipophilicity. Substituents: Dimethylpyrimidine (vs.

Functional Group Modifications

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Ethyl ester derivative with a 6-methylpyrimidine core and thietanyloxy substituent.

- Key Differences: Ester Group: Enhances cell membrane permeability compared to the carboxylic acid in the target compound.

Sodium Salt of Benzeneacetic Acid, α-((4,6-Diphenyl-2-pyrimidinyl)thio)-

Heterocyclic Core Replacements

[(4,6-Dimethylquinolin-2-yl)thio]acetic Acid

- Structure: Quinoline core replaces pyrimidine, with 4,6-dimethyl substituents.

- Key Differences: Aromatic System: Quinoline’s larger π-system enhances UV absorption and fluorescence properties, useful in optical applications.

2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide

- Structure: Pyridine core with cyano and distyryl substituents.

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Research Implications and Gaps

- Synthetic Accessibility : The target compound’s diphenylpyrimidine core may complicate synthesis due to steric hindrance, whereas dimethyl analogs (e.g., ) are more straightforward to prepare.

- Biological Relevance : While esters (e.g., ) and salts (e.g., ) offer formulation advantages, the lack of activity data for the target compound underscores the need for pharmacological profiling.

- Material Science Potential: Styryl- and quinoline-containing analogs (e.g., ) show promise in optoelectronics, but the diphenylpyrimidine derivative’s applications remain unexplored.

Biological Activity

Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups and a thioether linkage. Its structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that acetic acid derivatives can modulate several biological pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cell proliferation and apoptosis.

- Receptor Interaction: It is hypothesized that the compound interacts with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrimidine derivatives. For example:

- Antibacterial Activity: Some pyrimidine-based compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

- Antiviral Properties: Certain derivatives demonstrated antiviral activity against influenza strains, indicating potential therapeutic applications in viral infections .

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer effects:

- Cell Line Studies: Compounds similar to acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- have been tested against various cancer cell lines. For instance, certain derivatives exhibited IC50 values lower than 10 μM in breast cancer cells, indicating potent antiproliferative effects .

- Mechanistic Insights: Studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Studies

- Study on Antimicrobial Efficacy:

- Evaluation of Anticancer Activity:

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.